2-Hydroxymethylglutarate

Description

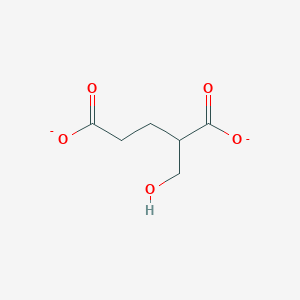

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O5-2 |

|---|---|

Molecular Weight |

160.12 g/mol |

IUPAC Name |

2-(hydroxymethyl)pentanedioate |

InChI |

InChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/p-2 |

InChI Key |

XPQIPNORJZZYPV-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(=O)[O-])C(CO)C(=O)[O-] |

Origin of Product |

United States |

Biosynthetic and Catabolic Pathways Involving 2 Hydroxymethylglutarate

Role in Leucine (B10760876) Catabolism

While not an intermediate in the primary, canonical pathway of leucine degradation in mammals, derivatives of glutarate are central to alternative leucine catabolic routes, particularly in microbial systems. The degradation of the branched-chain amino acid leucine typically proceeds through a series of steps to produce acetyl-CoA and acetoacetate. nih.gov

In the canonical pathway, leucine is first transaminated to α-ketoisocaproate (KIC). nih.gov This is followed by an irreversible oxidative decarboxylation to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is the rate-limiting step in leucine catabolism. nih.gov Subsequent reactions lead to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a key intermediate. youtube.com It is important to note that HMG-CoA is a structural isomer of a hydroxymethylglutarate derivative, but it is not 2-Hydroxymethylglutarate. In specific bacterial pathways, such as that identified in Lactococcus lactis during carbohydrate starvation, HMG-CoA is a crucial intermediate in an alternative pathway that produces 2-methylbutyric acid. nih.govresearchgate.net

In the well-established leucine catabolic pathway, the conversion of 3-methylglutaconyl-CoA to HMG-CoA is catalyzed by 3-methylglutaconyl-CoA hydratase. youtube.com HMG-CoA is then cleaved by HMG-CoA lyase to yield acetyl-CoA and acetoacetate, which can enter central energy metabolism. youtube.comresearchgate.net This final step is critical for ketogenesis, making leucine a strictly ketogenic amino acid. nih.gov A deficiency in HMG-CoA lyase leads to the accumulation of upstream metabolites and is a serious metabolic disorder. researchgate.net In the alternative pathway in Lactococcus lactis, HMG-CoA is processed differently to ultimately form 2-methylbutyric acid. nih.govresearchgate.net

Table 1: Key Compounds in Leucine Catabolism

| Compound Name | Abbreviation | Role |

| Leucine | Leu | Starting branched-chain amino acid |

| α-Ketoisocaproate | KIC | Product of leucine transamination |

| Isovaleryl-CoA | - | Product of KIC decarboxylation |

| 3-Methylglutaconyl-CoA | - | Intermediate in the pathway |

| 3-Hydroxy-3-methylglutaryl-CoA | HMG-CoA | Key intermediate; structural isomer of a hydroxymethylglutarate derivative |

| Acetyl-CoA | - | Final product, enters Krebs cycle |

| Acetoacetate | - | Final product, a ketone body |

Involvement in Anaerobic Nicotinate (B505614) Fermentation

This compound is a well-defined intermediate in the unique anaerobic fermentation pathway of nicotinate (vitamin B3) by certain prokaryotes. This pathway allows these organisms to use nicotinate as a carbon and energy source in the absence of oxygen.

The complete molecular and functional details of nicotinate fermentation have been extensively studied in the anaerobic soil bacterium Eubacterium barkeri. nih.gov This organism catabolizes nicotinate through a series of unique enzymatic steps to ultimately produce pyruvate (B1213749) and propionate. nih.gov A gene cluster containing all the necessary enzymes for this pathway has been identified and sequenced in E. barkeri, confirming the roles of several novel intermediates, including the chiral (S)-2-formylglutarate and (S)-2-(hydroxymethyl)glutarate. nih.gov

The fermentation of nicotinate in E. barkeri begins with its conversion to 6-hydroxynicotinate, followed by reduction to 1,4,5,6-tetrahydro-6-oxonicotinate. nih.gov A bifunctional enzyme called enamidase then hydrolyzes this intermediate to ammonia (B1221849) and (S)-2-formylglutarate. nih.gov

At this key step, (S)-2-formylglutarate is reduced to (S)-2-(hydroxymethyl)glutarate. researchgate.netnih.gov This reaction is catalyzed by the enzyme 2-(hydroxymethyl)glutarate dehydrogenase , which uses NADH as a cofactor. researchgate.netnih.gov Following its formation, this compound is then dehydrated by the enzyme 2-(hydroxymethyl)glutarate dehydratase to form 2-methyleneglutarate (B1258928), which continues down the pathway. rutgers.edu

Enzymology of 2 Hydroxymethylglutarate Transforming Enzymes

2-Hydroxymethylglutarate Dehydrogenase (EC 1.1.1.291)

This compound dehydrogenase (HgD) is a key enzyme involved in the metabolic pathway of nicotinate (B505614) fermentation in certain anaerobic bacteria. expasy.orgqmul.ac.uk

Systematic Nomenclature and Enzyme Commission (EC) Number

The systematic name for this enzyme is (S)-2-hydroxymethylglutarate:NAD+ oxidoreductase. qmul.ac.ukwikipedia.org It is assigned the Enzyme Commission (EC) number 1.1.1.291. wikipedia.orgwikipedia.orgcreative-enzymes.com This classification places it in the oxidoreductase family, specifically those that act on the CH-OH group of the donor with NAD+ or NADP+ as the acceptor. wikipedia.org

Classification within the Beta-Hydroxyacid Dehydrogenase Family

This compound dehydrogenase is a member of the β-hydroxyacid dehydrogenase (β-HAD) superfamily. nih.govnih.govnih.gov This large and ubiquitous family of enzymes catalyzes the oxidation of various β-hydroxy acid substrates to their corresponding semialdehydes. nih.govnih.govresearchgate.net Other members of this family include β-hydroxyisobutyrate dehydrogenase, 6-phosphogluconate dehydrogenase, and phenylserine (B13813050) dehydrogenase. nih.govnih.govresearchgate.net While they share some sequence similarities, β-hydroxyacid dehydrogenases are considered a distinct family from short-chain dehydrogenases. nih.gov The enzyme from Eubacterium barkeri is a novel member of this family and exhibits a tetrameric structure. nih.govrhea-db.org

Catalytic Reaction and Chemical Transformation

This compound dehydrogenase catalyzes the reversible, NAD+-dependent oxidation of (S)-2-hydroxymethylglutarate to 2-formylglutarate. expasy.orgqmul.ac.ukwikipedia.org The reaction is as follows:

(S)-2-hydroxymethylglutarate + NAD+ ⇌ 2-formylglutarate + NADH + H+ qmul.ac.ukwikipedia.orgebi.ac.uk

This transformation is a crucial step in the nicotinate fermentation pathway in Eubacterium barkeri. expasy.orgqmul.ac.uk The enzyme can also catalyze the conversion of 2-formylglutarate to (S)-2-hydroxymethylglutarate. ebi.ac.ukmybiosource.com There is no evidence in the provided search results for the direct conversion of (S)-2-hydroxymethylglutarate to 2-methyl-3-oxoglutarate by this enzyme.

Substrate Specificity and Stereoselectivity

The enzyme demonstrates specificity for (S)-2-hydroxymethylglutarate. expasy.orgqmul.ac.ukwikipedia.org It exhibits strict stereospecificity, acting on the (S)-enantiomer of this compound. While it can act on other substrates, it shows very low activity with (S)-3-hydroxyisobutyrate. mybiosource.com

Cofactor Requirements

This compound dehydrogenase requires the cofactor NAD+ (Nicotinamide adenine (B156593) dinucleotide) for its catalytic activity. expasy.orgqmul.ac.ukwikipedia.org The enzyme is dependent on NAD+ and cannot use NADP+ as a substitute. expasy.orgqmul.ac.ukenzyme-database.org The reaction involves the reduction of NAD+ to NADH. qmul.ac.ukwikipedia.org Fluorometrically determined binding constants suggest a strong binding affinity for NADH in contrast to a weaker binding for NAD+. nih.gov

Kinetic Characterization

The kinetic properties of this compound dehydrogenase from Eubacterium barkeri have been investigated. The Michaelis constant (Km) for racemic 2-(hydroxymethyl)glutarate was determined to be 1.1 mM when the concentration of NAD+ was 5 mM. pnas.org The Km for NAD+ was found to be 0.1 mM at a 10 mM concentration of racemic 2-(hydroxymethyl)glutarate. pnas.org One study reported a Km of 95.33 μM for 2-formylglutarate and a maximum velocity (Vmax) of 144.10 U/mg for the NADH-dependent reduction reaction. The kinetic data suggest either an Iso Ordered Bi Bi or a more common Ordered Bi Bi mechanism for the enzyme. nih.gov

Kinetic Parameters of this compound Dehydrogenase

| Substrate | Cofactor | Km (mM) | Vmax (U/mg) | Source |

|---|---|---|---|---|

| Racemic 2-(hydroxymethyl)glutarate | NAD+ (5 mM) | 1.1 | Not Reported | pnas.org |

| NAD+ | Racemic 2-(hydroxymethyl)glutarate (10 mM) | 0.1 | Not Reported | pnas.org |

Determination of Enzyme Kinetic Parameters (e.g., Vmax, Km)

The efficiency and affinity of an enzyme for its substrate are quantified by kinetic parameters such as Vmax (maximum velocity) and Km (Michaelis constant). patsnap.comyoutube.com Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, indicating the enzyme's catalytic efficiency. patsnap.com Km is the substrate concentration at which the reaction rate is half of Vmax and is a measure of the enzyme's affinity for its substrate; a lower Km value signifies a higher affinity. patsnap.commgcub.ac.in

For a dehydrogenase that reduces (S)-2-formylglutarate to (S)-2-hydroxymethylglutarate, specific kinetic parameters have been determined. This enzyme, belonging to the 3-hydroxyisobutyrate/phosphogluconate dehydrogenase family, demonstrates a Km of 95.33 μM for its substrate, 2-ketoglutarate (a structurally related compound), and a Vmax of 144.10 U/mg. These values highlight the enzyme's high affinity and robust catalytic activity in this stereospecific reduction.

Table 1: Enzyme Kinetic Parameters

| Parameter | Value | Substrate |

|---|---|---|

| Km | 95.33 μM | 2-Ketoglutarate |

Analysis of Proposed Reaction Mechanisms (e.g., Iso Ordered Bi Bi, Ordered Bi Bi)

The reaction mechanism of 2-(hydroxymethyl)glutarate dehydrogenase, which involves two substrates (a nicotinamide (B372718) cofactor and the glutarate derivative) and yields two products, can be complex. wikipedia.org Kinetic data for this enzyme suggest two possible mechanisms: an Iso Ordered Bi Bi mechanism or a more conventional Ordered Bi Bi mechanism, which is common among dehydrogenases. nih.gov

In an Ordered Bi Bi mechanism, the substrates bind to the enzyme in a specific sequence, and the products are released in a defined order. Typically, the cofactor (in this case, NADH) binds first, followed by the substrate ((S)-2-formylglutarate). After the reaction, the product ((S)-2-hydroxymethylglutarate) is released, followed by the cofactor (NAD+). The Iso Ordered Bi Bi mechanism is a variation where the order of substrate binding is fixed, but the release of products can be random. The strong binding observed for NADH compared to the weaker binding of NAD+ supports these ordered mechanisms. nih.gov

Investigation of Allosteric and Product Inhibition (e.g., NADH inhibition)

Enzyme activity can be regulated by various molecules, including the products of the reaction they catalyze (product inhibition) or other molecules that bind to a site other than the active site (allosteric inhibition). libretexts.org For 2-(hydroxymethyl)glutarate dehydrogenase, NADH has been identified as an inhibitor. nih.gov This is a form of product inhibition, as NADH is a product of the reverse reaction (the oxidation of this compound).

Fluorometrically determined binding constants have indicated strong binding of NADH to the enzyme, in contrast to the weaker binding of NAD+. nih.gov This strong binding of NADH can competitively inhibit the binding of NAD+ in the forward reaction (reduction of 2-formylglutarate), thereby slowing down the catalytic rate. This type of regulation is a common feedback mechanism in metabolic pathways. libretexts.org While allosteric inhibition by other molecules has been studied in related dehydrogenases, such as glutamate (B1630785) dehydrogenase where GTP acts as an allosteric inhibitor, specific allosteric regulators for 2-(hydroxymethyl)glutarate dehydrogenase beyond product inhibition by NADH are not extensively detailed in the available literature. nih.gov

Structural Biology and Molecular Architecture

The three-dimensional structure of an enzyme is fundamental to its function, providing insights into its catalytic mechanism, substrate specificity, and regulation. nih.govnih.gov

X-ray Crystallographic Analysis (e.g., PDB: 3CKY)

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of proteins. wikipedia.org The crystal structure of 2-(hydroxymethyl)glutarate dehydrogenase from Eubacterium barkeri has been solved to a resolution of 2.3 Å and is available in the Protein Data Bank (PDB) under the accession code 3CKY. nih.govrcsb.org This high-resolution structure provides a detailed view of the enzyme's architecture. rcsb.orgbiologiachile.cl

The crystallographic data for PDB entry 3CKY reveals a total structure weight of 123.6 kDa, with an atom count of 8,515 and a modeled residue count of 1,129. rcsb.org The method used for structure determination was X-ray diffraction, yielding R-values that indicate a well-refined and reliable structure. rcsb.org

Quaternary Structure and Oligomeric State (e.g., tetrameric organization)

The quaternary structure of a protein refers to the arrangement of its multiple subunits. numberanalytics.comlibretexts.org 2-(Hydroxymethyl)glutarate dehydrogenase exists as a tetramer, meaning it is composed of four individual polypeptide chains. nih.govrcsb.org These subunits interact to form the functional enzyme. The tetrameric architecture is formed by interactions between the C-terminal catalytic domains of the monomers. nih.gov This oligomeric state is crucial for the enzyme's stability and function. numberanalytics.com The NAD-binding domains of the enzyme protrude from the central tetrameric core, exhibiting some rotational heterogeneity. nih.gov

Characterization of Active Site and Catalytic Residues

The active site is the region of the enzyme where substrate binding and catalysis occur. wikipedia.orgkhanacademy.org In 2-(hydroxymethyl)glutarate dehydrogenase, the active site is located within the catalytic domain. While the specific catalytic residues for this particular enzyme are not explicitly detailed in the provided search results, analysis of related β-hydroxyacid dehydrogenases suggests the involvement of a catalytic triad, typically consisting of residues like asparagine, serine, and lysine (B10760008) or tyrosine, which are essential for the chemical transformation. researchgate.net The binding of the nicotinamide cofactor (NAD+/NADH) occurs in a separate, protruding domain. nih.gov The structure reveals binding sites for both the cofactor and the substrate, which are brought into close proximity for the hydride transfer reaction to take place. nih.govwikipedia.org The precise arrangement of amino acids in the active site determines the enzyme's specificity for (S)-2-hydroxymethylglutarate and its corresponding aldehyde. nih.govkhanacademy.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-2-formylglutarate |

| (S)-2-hydroxymethylglutarate |

| 2-ketoglutarate |

| Glutamate |

| GTP |

| NAD+ |

| NADH |

Examination of Cofactor Binding Domains

The Hgd enzyme belongs to the 3-hydroxyisobutyrate/phosphogluconate dehydrogenase family, which is characterized by a common substituted 3-hydroxypropionate (B73278) moiety in their substrates. pnas.orgresearchgate.net Specifically, it is part of the NAD(P)-binding Rossmann-like domain superfamily. uniprot.org

Genetic Basis and Gene Expression (e.g., hgd gene)

The gene encoding 2-(hydroxymethyl)glutarate dehydrogenase is designated as hgd. uniprot.orgresearchgate.net In Eubacterium barkeri, the hgd gene is part of a larger 23.2-kb gene cluster responsible for the anaerobic fermentation of nicotinate. pnas.orgresearchgate.net The enzyme encoded by hgd catalyzes the NADH-dependent reduction of (S)-2-formylglutarate to (S)-2-(hydroxymethyl)glutarate. nih.govpnas.org

Heterologous expression of the hgd gene from E. barkeri in Escherichia coli has been successful. The purified recombinant protein, with an N-terminal Strep-tag, exists as a tetramer with a subunit mass of approximately 32.5 kDa. researchgate.net This recombinant enzyme exhibits kinetic properties similar to the wild-type enzyme purified from E. barkeri. researchgate.net The enzyme is specific for NAD+ and does not show activity with NADP+. pnas.org This specificity indicates that the NADPH produced by nicotinate dehydrogenase in the same pathway is not the substrate for the Hgd-catalyzed reaction. pnas.org It is important to distinguish the hgd gene involved in nicotinate catabolism from the human HGD gene, which codes for homogentisate (B1232598) 1,2-dioxygenase, an enzyme involved in the breakdown of phenylalanine and tyrosine. medlineplus.gov

Table 1: Genetic and Protein Details for 2-(Hydroxymethyl)glutarate Dehydrogenase

| Attribute | Details | Source |

| Gene Name | hgd | uniprot.orgresearchgate.net |

| Organism | Eubacterium barkeri | researchgate.net |

| Protein Product | 2-(hydroxymethyl)glutarate dehydrogenase | researchgate.net |

| Function | Catalyzes the NADH-dependent reduction of (S)-2-formylglutarate to (S)-2-(hydroxymethyl)glutarate. | nih.govpnas.org |

| Quaternary Structure | Tetramer | researchgate.net |

| Subunit Mass | ~32.5 kDa (including tag) | researchgate.net |

| Cofactor | NAD+ (NADH for the reverse reaction) | nih.govpnas.org |

2-(Hydroxymethyl)glutarate Dehydratase (EC 4.2.1.-)

Enzyme Classification and Predicted Functional Class (e.g., [4Fe-4S]-containing enzyme)

2-(Hydroxymethyl)glutarate dehydratase is classified as a hydro-lyase, although it has not been assigned a specific EC number and is denoted as EC 4.2.1.-. google.com It is predicted to be a [4Fe-4S] cluster-containing enzyme. pnas.orgresearchgate.net This prediction is based on its sequence similarity to other dehydratases known to contain these iron-sulfur clusters, such as bacterial L-serine dehydratases. pnas.orgresearchgate.net The presence of conserved cysteine residues in its sequence further supports the coordination of a [4Fe-4S] cluster. researchgate.net These types of clusters are often sensitive to oxygen, which has made the purification of the active enzyme challenging due to lability. pnas.orgresearchgate.net The enzyme is homologous to the α- and β-subunits of other [4Fe-4S]-containing bacterial serine dehydratases. google.com

Catalytic Role in Dehydration Reaction (conversion to 2-methyleneglutarate)

The primary catalytic function of 2-(hydroxymethyl)glutarate dehydratase is the dehydration of 2-(hydroxymethyl)glutarate to form 2-methyleneglutarate (B1258928). pnas.orggoogle.com This reaction is a key step in the fermentation of nicotinate in organisms like Eubacterium barkeri. researchgate.net The reaction involves the elimination of a water molecule from the substrate. google.com The proposed mechanism is an α,β-elimination of water, which is a common type of transformation for dehydratases. google.com

Genetic Basis (e.g., hmd gene)

The gene encoding 2-(hydroxymethyl)glutarate dehydratase in Eubacterium barkeri is the hmd gene. researchgate.netgoogle.com This gene is located within the same nicotinate catabolism gene cluster as the hgd gene. researchgate.net The protein encoded by hmd in E. barkeri consists of 471 amino acids and shows sequence similarity to both the α and β subunits of bacterial serine dehydratases. researchgate.net Specifically, the N-terminal region shares identity with the α-subunit, while the C-terminal part is similar to the β-subunit. researchgate.net Genes with high sequence homology to hmd have been identified in other bacteria, including Bacteroides capillosus, Anaerotruncus colihominis, and Natranaerobius thermophilus. google.com

Table 2: Characteristics of 2-(Hydroxymethyl)glutarate Dehydratase

| Attribute | Details | Source |

| Gene Name | hmd | researchgate.netgoogle.com |

| Enzyme Commission No. | EC 4.2.1.- | google.com |

| Organism | Eubacterium barkeri | researchgate.netgoogle.com |

| Reaction Catalyzed | 2-(hydroxymethyl)glutarate → 2-methyleneglutarate + H₂O | pnas.orggoogle.com |

| Predicted Functional Class | [4Fe-4S]-containing hydro-lyase | pnas.orgresearchgate.net |

| Homology | Similar to α and β subunits of bacterial serine dehydratases | researchgate.netgoogle.com |

Regulatory Aspects of 2 Hydroxymethylglutarate Metabolism

Transcriptional Regulation of Encoding Genes

The expression of genes encoding enzymes in metabolic pathways is a fundamental control point. nih.gov While specific transcriptional regulators for all enzymes in the 2-HMG pathway are not fully elucidated, the principles of metabolic gene regulation and information on related pathways provide significant insights. Master transcriptional regulators of metabolism, such as hypoxia-inducible factor-1 (HIF-1) and the oncogene Myc, are known to orchestrate broad changes in metabolic gene expression to adapt to cellular stress or proliferation signals. mdpi.comfrontiersin.org

One of the key genes in a related pathway is SUGCT (formerly C7orf10), which encodes the mitochondrial enzyme succinyl-CoA:glutarate-CoA transferase. researchgate.netnih.govbiorxiv.org This enzyme is crucial for the metabolism of glutarate, a compound structurally related to 2-HMG, and is implicated in glutaric aciduria type III. researchgate.netbiorxiv.org The expression of SUGCT is not uniform across all tissues, with notably high mRNA levels found in the kidney and liver, suggesting tissue-specific transcriptional control. biorxiv.orgproteinatlas.org

Furthermore, the enzyme 2-(hydroxymethyl)glutarate dehydrogenase, which catalyzes the oxidation of 2-HMG to 2-oxoadipate, is another critical component of this metabolic nexus. kegg.jp The transcriptional control of the gene encoding this dehydrogenase is essential for managing the flux through this pathway. In broader metabolic contexts, transcription factors integrate signals from various pathways, such as glucose and lipid metabolism, to ensure a coordinated response to changing physiological states, like the daily fasting and feeding cycle. nih.gov

Table 1: Genes Involved in or Related to 2-Hydroxymethylglutarate Metabolism

| Gene Symbol | Enzyme/Protein Name | Function | Associated Information | Reference |

|---|---|---|---|---|

| SUGCT (C7orf10) | Succinyl-CoA:glutarate-CoA transferase | Catalyzes the conversion of glutarate to glutaryl-CoA, a key step in glutarate metabolism. | Mutations cause glutaric aciduria type III. Highly expressed in kidney and liver. | researchgate.netnih.govbiorxiv.org |

| HGD (hypothetical) | This compound Dehydrogenase | Oxidizes this compound to 2-oxoadipate. | A key catabolic enzyme for 2-HMG. | kegg.jp |

| GMPS | Guanosine Monophosphate Synthase | Involved in guanine (B1146940) nucleotide synthesis; also has roles in chromatin and gene regulation. | Upregulation is associated with cancer progression, demonstrating a link between metabolic enzymes and transcriptional regulation. | nih.gov |

| Myc | Myc proto-oncogene protein | A transcription factor that controls the expression of numerous metabolic enzymes. | Implicated in the metabolic reprogramming of cancer cells, affecting glycolysis, glutamine, and fatty acid metabolism. | mdpi.com |

Enzyme Activity Modulation

Beyond the control of enzyme synthesis, the activity of the enzymes themselves is subject to immediate and fine-tuned regulation. This modulation is achieved through various mechanisms, including the binding of activators or inhibitors, allosteric regulation, and changes in substrate or cofactor availability. patsnap.com These modulators can fine-tune biochemical pathways in response to real-time metabolic needs. patsnap.com

The activity of mitochondrial dehydrogenases, a class of enzymes that includes those involved in 2-HMG metabolism, is often modulated by the ionic environment of the mitochondrial matrix. For instance, the activity of the alpha-ketoglutarate (B1197944) dehydrogenase complex (KGDHC) is independently and additively increased by calcium (Ca2+) and magnesium (Mg2+) ions. nih.gov These divalent cations can alter the enzyme's affinity for its substrates, such as α-ketoglutarate and NAD+, demonstrating how changes in mitochondrial ion concentrations can control the flux through critical metabolic pathways. nih.gov

Inhibition of enzyme activity is another crucial regulatory mechanism. In the context of 2-HMG, which is an intermediate in the synthesis of CoQ10, its accumulation can signify a blockage in this pathway. healthmatters.io This can be caused by external factors, such as cholesterol-lowering statin drugs, which inhibit HMG-CoA reductase, an upstream enzyme, thereby affecting the entire downstream pathway, including CoQ10 production. healthmatters.io Similarly, the activity of kynurenine (B1673888) monooxygenase, an enzyme in the tryptophan metabolism pathway, can be targeted by inhibitors to modulate the levels of neuroactive metabolites, showcasing a therapeutic application of enzyme activity modulation. frontiersin.org

Table 2: Modulation of Enzymes Relevant to this compound Metabolism

| Enzyme | Modulator(s) | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Alpha-ketoglutarate dehydrogenase complex (KGDHC) | Ca2+, Mg2+ | Activation | Increases enzyme activity and affinity for substrates. Mg2+ effect is dependent on thiamine (B1217682) pyrophosphate (TPP). | nih.gov |

| HMG-CoA Reductase | Statin drugs | Inhibition | Competitive inhibition, leading to reduced synthesis of mevalonate (B85504) and downstream products like CoQ10. Can cause upstream accumulation of HMG. | healthmatters.io |

| Kynurenine Monooxygenase (KMO) | Structural analog inhibitors | Inhibition | Blocks the conversion of kynurenine, altering levels of downstream metabolites. | frontiersin.org |

Metabolic Feedback and Control Mechanisms

Metabolic pathways are interconnected in a complex network where the products of one reaction can influence the activity of others through feedback mechanisms. This ensures metabolic stability and the efficient use of resources. The metabolism of 2-HMG is integrated into this network, with its levels being both an indicator and a regulator of cellular metabolic status.

A primary example of metabolic control is the role of 2-HMG as a precursor in the biosynthesis of Coenzyme Q10. healthmatters.io Elevated levels of 2-HMG in metabolic screenings can point to a disruption in CoQ10 synthesis. healthmatters.io This illustrates a feedback mechanism where the accumulation of an intermediate highlights a downstream bottleneck, signaling a need for metabolic adjustment or intervention.

The concept of "metabolite repair" is another crucial control mechanism. Some metabolic intermediates can be non-specifically converted into non-productive or "dead-end" metabolites. Repair enzymes exist to convert these back into the correct pathway. The enzyme SUGCT, which converts glutarate back to glutaryl-CoA, is considered a metabolite repair enzyme. biorxiv.org This process prevents the urinary loss of glutarate, conserving carbon and energy for the cell. biorxiv.org

Furthermore, insights can be drawn from the study of structurally similar oncometabolites, such as 2-hydroxyglutarate (2-HG). In certain cancers with mutations in the isocitrate dehydrogenase (IDH) enzyme, 2-HG accumulates to high levels. This accumulation has a profound feedback effect, as 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, enzymes critical for histone and DNA demethylation. This leads to widespread epigenetic changes that contribute to tumorigenesis, demonstrating how a single metabolite can exert powerful feedback control over fundamental cellular processes.

Academic Research Methodologies and Future Directions for 2 Hydroxymethylglutarate

Biochemical and Enzymatic Studies

Biochemical and enzymatic studies form the foundation of our understanding of how 2-hydroxymethylglutarate is synthesized and degraded. These approaches focus on the direct investigation of the proteins and reactions involved in 2-HMG metabolism.

Recombinant Protein Production and Purification

A critical first step in characterizing the enzymes of a metabolic pathway is to produce them in a pure and active form. Recombinant protein production involves cloning the gene encoding the enzyme of interest into a suitable expression host, such as Escherichia coli or insect cells. frontiersin.orgnih.govresearchgate.net This allows for the large-scale production of the enzyme, which can then be purified to homogeneity using various chromatographic techniques. nih.govresearchgate.net

For instance, enzymes involved in the catabolism of nicotinate (B505614) in Eubacterium barkeri, including the enzyme that produces (S)-2-(hydroxymethyl)glutarate, have been characterized following their recombinant production and purification. nih.gov Similarly, human D-2-hydroxyglutarate dehydrogenase (hD2HGDH) and its disease-related variants have been produced recombinantly to study their biochemical properties. nih.gov The purification process often involves affinity chromatography, such as nickel affinity purification for His-tagged proteins, followed by other methods like ion-exchange chromatography to achieve high purity. nih.gov The molecular weight and purity of the recombinant protein are typically assessed by SDS-PAGE. frontiersin.org

Spectrophotometric and Chromatographic Enzyme Activity Assays

Once a pure enzyme is obtained, its activity can be measured using various assay methods. Spectrophotometric assays are commonly employed and often rely on monitoring the change in absorbance of a substrate or product over time. numberanalytics.comyoutube.com For dehydrogenases involved in 2-HMG metabolism, a common approach is to measure the production or consumption of NADH or NADPH, which absorb light at 340 nm. nih.govwikipedia.org For example, the activity of (S)-2-hydroxymethylglutarate dehydrogenase is determined by monitoring the formation of NADH. wikipedia.org

Chromatographic assays, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), offer high specificity and can separate and quantify multiple reaction components simultaneously. numberanalytics.comresearchgate.net These methods are particularly useful for complex reactions or when a direct spectrophotometric signal is not available. For instance, HPLC has been used to measure the activity of succinate-hydroxymethylglutarate CoA-transferase (SUGCT). researchgate.net

The table below summarizes common enzyme assays used in the study of 2-HMG related enzymes.

| Enzyme Assay Type | Principle | Application Example |

| Spectrophotometric | Measures the change in light absorbance of a substrate or product. | Monitoring NADH production in the (S)-2-hydroxymethylglutarate dehydrogenase reaction. wikipedia.org |

| Chromatographic (HPLC, GC-MS) | Separates and quantifies reaction components. | Quantifying CoA esters in the succinate-hydroxymethylglutarate CoA-transferase (SUGCT) assay. researchgate.net |

| Fluorometric | Measures changes in fluorescence. | Can offer higher sensitivity than spectrophotometric assays for certain enzymes. numberanalytics.com |

| Radioactive | Measures the incorporation of a radioactive label from a substrate into a product. | Highly sensitive for precise measurement of enzyme activity. numberanalytics.com |

Isotopic Labeling and Metabolic Tracing Approaches

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules within a cell or organism. bitesizebio.comnih.gov In this approach, cells are fed a substrate enriched with a stable isotope, such as ¹³C or ¹⁵N. nih.govresearchgate.net The labeled atoms are incorporated into downstream metabolites, and their distribution can be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govd-nb.infofrontiersin.org This provides detailed information about the activity and connectivity of metabolic pathways. frontiersin.orgspringernature.com

For example, stable isotope tracing can be used to determine the contribution of different precursors to the synthesis of 2-HMG. By providing cells with ¹³C-labeled glucose or glutamine, researchers can track the flow of carbon atoms through central carbon metabolism and into the pathways that produce 2-HMG. researchgate.netwellcomeopenresearch.org This technique has been instrumental in understanding metabolic reprogramming in various diseases. nih.gov For instance, in certain cancers with mutations in isocitrate dehydrogenase (IDH), isotopic tracing with ¹³C-glutamate has helped to clarify the metabolic pathways leading to the accumulation of oncometabolites.

Molecular and Genetic Research Strategies

Molecular and genetic strategies complement biochemical studies by allowing for the manipulation and functional analysis of the genes and pathways involved in this compound metabolism.

Gene Cloning, Mutagenesis, and Functional Characterization

Gene cloning is the foundational technique for many molecular and genetic studies, enabling the isolation and replication of specific genes of interest. bio-rad.com Once a gene suspected to be involved in 2-HMG metabolism is identified, it can be cloned into a plasmid vector for further analysis. sigmaaldrich.cn

Site-directed mutagenesis is a powerful tool used to introduce specific changes into the DNA sequence of a cloned gene. sigmaaldrich.cnqmul.ac.uk This allows researchers to investigate the function of specific amino acid residues in an enzyme's active site or regulatory domains. qmul.ac.uk By creating mutant versions of an enzyme and analyzing their activity, scientists can gain insights into its catalytic mechanism and substrate specificity. nih.gov For example, mutagenesis studies of human L-2-hydroxyglutarate dehydrogenase have helped to elucidate the roles of key residues in substrate binding and catalysis. nih.gov Similarly, investigating disease-related variants of human D-2-hydroxyglutarate dehydrogenase through mutagenesis has revealed that some mutations lead to the production of inactive, aggregated proteins. nih.gov

Functional characterization involves expressing the cloned gene (both wild-type and mutant versions) in a suitable host system and assessing its impact on cellular metabolism. This can involve measuring changes in metabolite levels or the activity of related enzymes.

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression involves introducing genes from one organism into a different host organism. nih.govnih.gov This technique is particularly valuable for reconstructing and studying entire metabolic pathways. nih.govnih.gov By expressing all the genes of a proposed pathway in a well-characterized host like E. coli or Saccharomyces cerevisiae, researchers can verify the function of the pathway and study its regulation in a controlled environment. researchgate.netgoogle.comchimia.ch

The successful reconstruction of a metabolic pathway in a heterologous host often requires significant optimization, including balancing the expression levels of the different enzymes. nih.gov This approach has been used to engineer microorganisms for the production of valuable chemicals. For instance, metabolic pathways have been engineered in E. coli for the synthesis of compounds like adipic acid. google.com Similar strategies could be applied to the 2-HMG pathway to study its dynamics or to produce 2-HMG and related compounds for further research. The selection of the host organism is crucial, as factors like codon usage and post-translational modifications can affect the functionality of the expressed enzymes. nih.gov

Structural Biology Applications

Structural biology provides critical insights into the three-dimensional arrangement of this compound and its interactions with biological macromolecules, primarily enzymes. These methodologies are fundamental to understanding its biological function, mechanism of action, and potential for therapeutic intervention.

Crystallography for Enzyme-Ligand Complex Determination

X-ray crystallography is a premier technique for elucidating the high-resolution, three-dimensional structure of enzyme-ligand complexes. This method allows for the precise mapping of atomic interactions between this compound (or its analogs) and the active site of an enzyme, revealing the basis of substrate recognition and catalysis. The process involves crystallizing the protein in complex with its ligand and then bombarding the crystal with X-rays to generate a diffraction pattern, from which an electron density map and ultimately an atomic model are derived. nih.govucl.ac.uk

A key challenge in these studies is the selection of the most biologically relevant structure, as many crystallized complexes may contain non-biological inhibitors or substrate analogues rather than the cognate (natural) ligand. ucl.ac.uk The success of crystallization can be influenced by factors such as the concentrations of the protein and ligand, the ligand's solubility, and the stoichiometric ratio between them. nih.govhamptonresearch.com

One notable example is the structural determination of 2-(hydroxymethyl)glutarate dehydrogenase (Hgd) from Eubacterium barkeri, which provides a snapshot of how an enzyme recognizes this specific metabolite. researchgate.net In other cases, structural studies are performed on enzymes within the broader metabolic pathway. For instance, the crystal structure of the CurF enoyl-acyl carrier protein (ER) reductase was determined in complex with its cofactor NADP+. nih.gov This enzyme acts on a substrate that is biosynthetically derived from this compound. nih.gov Such structural analyses are crucial for understanding unprecedented catalytic activities, like the cyclopropane (B1198618) ring formation catalyzed by CurF ER, which results from modest sequence changes within a canonical enzyme domain. nih.gov

Table 1: Examples of Crystallographic Studies in the this compound Pathway

| Enzyme/Complex | Organism | Technique | Key Finding | PDB Code |

|---|---|---|---|---|

| 2-(hydroxymethyl)glutarate Dehydrogenase (Hgd) | Eubacterium barkeri | X-ray Crystallography | Provided structural basis for enzyme interaction with this compound. researchgate.net | 3CKY researchgate.net |

| CurF Enoyl Reductase (CurF ER) - Cofactor Complex | N/A (in vitro study) | X-ray Crystallography | Revealed the cofactor binding environment in an enzyme that processes a 2-HMG derivative. nih.gov | N/A |

| Cytochrome P450 2B4 (CYP2B4) - Ligand Complexes | N/A (in vitro study) | X-ray Crystallography | Demonstrated significant structural movement and plasticity in an enzyme active site in response to ligand size. nih.gov | N/A |

Spectroscopic Techniques for Conformational Analysis

While crystallography provides a static picture, spectroscopic techniques are vital for analyzing the dynamic conformations of molecules like this compound in solution. The presence of several rotatable single bonds in its structure imparts significant conformational flexibility, which can influence its binding affinity to biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. auremn.org.br By analyzing parameters such as coupling constants and through-space interactions via the Nuclear Overhauser Effect (NOE), researchers can determine the preferred three-dimensional shapes (conformers) of the molecule in solution and the energy barriers between them.

Infrared (IR) and Raman spectroscopy are also employed to study molecular conformations. auremn.org.brcapes.gov.br These vibrational spectroscopy methods can detect distinct absorption bands corresponding to the different conformers of a molecule. auremn.org.br For example, studies on similar small organic molecules have used the temperature dependence of Raman spectra intensities to calculate the enthalpy difference between conformers in the liquid state. capes.gov.br This approach can reveal how intermolecular interactions in a solution might stabilize one conformer over another, which is critical for understanding its behavior in a physiological environment. capes.gov.br

Systems Biology and "Omics" Integration

To fully comprehend the role of this compound in a biological system, it is essential to move beyond the study of single molecules and embrace a holistic "omics" approach. Systems biology integrates data from metabolomics, transcriptomics, and proteomics to build a comprehensive picture of the metabolic networks and regulatory circuits involving this compound.

Metabolomics for Pathway Intermediates

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system, providing a direct snapshot of its physiological state. nih.gov It is an indispensable tool for identifying and quantifying this compound and its related pathway intermediates. Methodologies typically involve separating metabolites using techniques like Liquid Chromatography (LC) followed by detection with Mass Spectrometry (MS), often in a tandem (MS/MS) configuration for greater specificity. doe.gov Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry offers another high-resolution option for detecting metabolic products. nih.gov

Untargeted metabolomics aims to measure as many metabolites as possible to discover novel compounds or unexpected pathway perturbations. doe.gov In contrast, targeted metabolomics focuses on quantifying a specific, predefined set of metabolites. This information can be used to map metabolic pathways, identify pathway bottlenecks, and discover shunt products. doe.gov For instance, High-Performance Liquid Chromatography (HPLC) and LC-MS/MS have been used to identify succinate (B1194679) as a downstream product in a related metabolic pathway, confirming the function of specific enzymes. nih.gov Advanced computational tools are also being developed to predict entire metabolic pathways directly from MS/MS data, bypassing the need for prior metabolite identification. nih.gov

Table 2: Common Metabolomics Techniques for Analyzing Pathway Intermediates

| Technique | Abbreviation | Primary Use |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Separation and identification/quantification of a wide range of metabolites. doe.gov |

| High-Performance Liquid Chromatography | HPLC | Separation of compounds in a mixture prior to detection. nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile small molecules. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural elucidation and quantification of highly abundant metabolites. nih.gov |

| Fourier Transform Ion Cyclotron Resonance Mass Spectrometry | FT-ICR MS | High-resolution mass analysis for accurate metabolite identification. nih.gov |

Transcriptomics for Gene Expression Profiling

Transcriptomics involves the analysis of an organism's complete set of RNA transcripts, providing insights into which genes are actively being expressed under specific conditions. This is crucial for understanding how the presence of a metabolite like this compound can trigger regulatory changes at the genetic level. The primary technique used is high-throughput RNA sequencing (RNA-seq). frontiersin.orgembopress.org

In a typical transcriptomics workflow, RNA is extracted from cells, converted to complementary DNA (cDNA), and sequenced. The resulting sequence reads are aligned to a reference genome, and the abundance of each transcript is quantified, often as Fragments Per Kilobase of exon model per Million mapped reads (FPKM). embopress.org This data can reveal which genes, particularly those encoding enzymes in a metabolic pathway, are up- or down-regulated in response to a metabolic stimulus.

A direct application of this is seen in studies of Pseudomonas putida, where reverse transcription-PCR (RT-PCR) and quantitative real-time PCR (qPCR) were used to analyze gene expression. nih.gov These experiments demonstrated that the genes csiD and lhgO, involved in glutarate metabolism, were induced when the bacterium was grown in a medium containing glutarate, confirming that the pathway is regulated at the transcriptional level. nih.gov

Proteomics for Enzyme Expression Levels

Proteomics is the large-scale analysis of proteins, the functional workhorses of the cell. By measuring the abundance of enzymes involved in a metabolic pathway, proteomics provides a direct link between gene expression and metabolic function. The most common methodology is based on mass spectrometry, where proteins are first digested into smaller peptides, which are then separated by liquid chromatography and analyzed by MS/MS. embopress.orgmdpi.com

Proteomics data can be used to quantify changes in the expression levels of key enzymes, helping to identify regulatory nodes or bottlenecks in a pathway. nih.govcreative-proteomics.com For example, an integrative study might show that increased levels of a particular metabolite correlate with increased abundance of the enzymes responsible for its synthesis. mdpi.com

Furthermore, quantitative proteomics data can be used to guide metabolic engineering efforts. A computational method known as principal component analysis of proteomics (PCAP) uses targeted proteomics data on enzyme expression levels, combined with measurements of a final product, to pinpoint specific enzymes whose expression should be adjusted to improve yield. nih.gov This approach demonstrates a powerful integration of proteomics data with functional outcomes to rationally engineer biological systems. nih.gov

Conceptual Models for Metabolic Pathway Dysregulation Associated with this compound

The dysregulation of metabolic pathways is a central theme in understanding various inborn errors of metabolism. hilarispublisher.com These disruptions lead to the accumulation of intermediary metabolites that can have significant cellular consequences. In the context of this compound, its presence and accumulation are indicative of specific disruptions, primarily within the catabolic pathway of the essential amino acid leucine (B10760876). wikipedia.orghmdb.ca Conceptual models for this dysregulation focus on enzymatic defects that lead to a bottleneck in the pathway, causing upstream metabolites to accumulate and be shunted into alternative, often detrimental, biochemical routes. hmdb.ca

Biochemical Basis of Leucine Catabolism-Related Accumulation due to Enzyme Deficiencies

The accumulation of this compound is fundamentally linked to the metabolic pathway of leucine, one of the three branched-chain amino acids. wikipedia.org Leucine is an exclusively ketogenic amino acid, meaning its breakdown primarily yields acetyl-CoA and acetoacetate. wikipedia.org The final step in this catabolic process is catalyzed by the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase. hmdb.ca This enzyme is crucial for cleaving HMG-CoA into acetyl-CoA and acetoacetate. wikipedia.orghmdb.ca

A deficiency in HMG-CoA lyase, a condition known as 3-hydroxy-3-methylglutaric aciduria, is the primary cause of this compound accumulation. hmdb.ca When HMG-CoA lyase activity is significantly reduced or absent, its substrate, HMG-CoA, builds up within the mitochondria. hmdb.ca This accumulation leads to the hydrolysis of HMG-CoA, resulting in the formation of 3-hydroxymethylglutaric acid (the same as this compound). hmdb.cabiorxiv.org In addition to this compound, other upstream intermediates of leucine catabolism, such as 3-methylglutaconic acid, 3-hydroxyisovaleric acid, and 3-methylglutaric acid, are also typically found in elevated concentrations. hmdb.ca

Research in Mycobacterium tuberculosis has also highlighted the role of HMG-CoA lyase deficiency in the accumulation of hydroxymethylglutarate. pnas.org Strains lacking the functional enzyme showed a build-up of HMG and other leucine catabolism intermediates like methylcrotonate and methylglutaconate when grown on leucine as the sole carbon source. pnas.org This corroborates the direct link between the enzymatic block and the resulting metabolite accumulation. pnas.org

| Enzyme/Protein | Function in Leucine Catabolism | Consequence of Deficiency |

| Branched-chain amino acid aminotransferase | Catalyzes the initial transamination of leucine to α-ketoisocaproate (α-KIC). wikipedia.org | Accumulation of branched-chain amino acids (Maple Syrup Urine Disease). ern-net.eu |

| Branched-chain α-ketoacid dehydrogenase complex | Catalyzes the oxidative decarboxylation of α-KIC to isovaleryl-CoA. wikipedia.org | Accumulation of branched-chain α-ketoacids (Maple Syrup Urine Disease). ern-net.eu |

| Isovaleryl-CoA dehydrogenase | Catalyzes the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA. | Accumulation of isovaleric acid (Isovaleric acidemia). ern-net.eu |

| 3-Methylcrotonyl-CoA carboxylase | Catalyzes the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. | Accumulation of 3-methylcrotonylglycine (B26124) and 3-hydroxyisovaleric acid. ern-net.eu |

| 3-Methylglutaconyl-CoA hydratase | Catalyzes the hydration of 3-methylglutaconyl-CoA to HMG-CoA. wikipedia.org | Accumulation of 3-methylglutaconic acid (3-methylglutaconic aciduria). ern-net.eu |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase | Cleaves HMG-CoA into acetyl-CoA and acetoacetate. hmdb.ca | Accumulation of HMG-CoA, this compound, 3-methylglutaconic acid, and 3-methylglutaric acid. hmdb.ca |

Mechanistic Insights into Altered Metabolic Fluxes

The accumulation of a single metabolite, such as this compound, and its precursor, HMG-CoA, can trigger a cascade of disruptions in cellular metabolism, significantly altering metabolic fluxes. The disruption or dysregulation of tightly regulated pathways like the citric acid cycle and lipid metabolism can lead to a series of harmful effects. hilarispublisher.com

One of the primary mechanisms of toxicity is the disruption of the mitochondrial coenzyme A (CoA) pool. hmdb.ca The sequestration of CoA into accumulating intermediates like HMG-CoA can lead to a depletion of free CoA. This "CoA trapping" impairs other CoA-dependent metabolic pathways that are vital for cellular energy production, including the beta-oxidation of fatty acids and the Krebs cycle. hmdb.ca

Furthermore, the accumulation of organic acids, including this compound, can act as metabotoxins. hmdb.ca These metabolites can competitively inhibit various enzymes and transporters. For instance, structural analogs of alpha-ketoglutarate (B1197944) (αKG), such as 2-hydroxyglutarate (a related compound), are known to competitively inhibit αKG-dependent dioxygenases, which are crucial enzymes involved in a wide range of cellular processes, including epigenetic regulation and collagen synthesis. frontiersin.orgbiorxiv.org While the direct inhibitory profile of this compound is less characterized, its structural similarity to other dicarboxylic acids suggests a potential for similar off-target effects.

| Altered Metabolic Process | Mechanistic Description | Resulting Cellular Impact |

| CoA Sequestration | The accumulation of HMG-CoA "traps" the available pool of free Coenzyme A. hmdb.ca | Impairment of CoA-dependent reactions, including fatty acid beta-oxidation and the Krebs cycle. hmdb.ca |

| Krebs Cycle Disruption | The depletion of acetyl-CoA (due to the HMG-CoA lyase block) and potential inhibition of cycle enzymes by accumulating organic acids disrupts the normal flow of the Krebs cycle. frontiersin.org | Reduced production of reducing equivalents (NADH, FADH2) and ATP, leading to an energy deficit. frontiersin.org |

| Mitochondrial Dysfunction | The combined effects of CoA trapping, enzyme inhibition, and altered substrate availability lead to compromised mitochondrial function. frontiersin.orgfrontiersin.org | Decreased respiratory chain activity, increased production of reactive oxygen species (ROS), and potential initiation of apoptosis. frontiersin.org |

| Glycolytic Shift | To compensate for mitochondrial energy failure, cells may increase the rate of glycolysis. mdpi.com | Increased lactate (B86563) production and potential for cellular acidosis. mdpi.com |

Q & A

Q. What enzymatic pathways involve 2-Hydroxymethylglutarate in cellular metabolism, and how are they characterized experimentally?

this compound participates in metabolic pathways catalyzed by enzymes such as this compound dehydrogenase (EC 1.1.1.291), which oxidizes it to 2-oxoadipate. To study this, researchers use purified enzyme assays with NAD⁺/NADH quantification via spectrophotometry. Knockout models (e.g., CRISPR-Cas9) or isotopic tracing (e.g., ¹³C-glutamine) can validate pathway activity in cellular systems .

Q. What methodologies are recommended for detecting this compound in biological samples?

Accurate quantification requires techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with deuterated internal standards. For in vivo detection in gliomas, 3.0-Tesla magnetic resonance spectroscopy (MRS) with spectral-editing protocols (e.g., J-difference editing) minimizes background noise from lipids and macromolecules .

Q. How should this compound disodium salt be handled in cell culture studies to ensure reproducibility?

Key considerations include:

- Pre-treatment : Remove endotoxins via filtration or affinity chromatography for cell viability.

- Storage : Lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis.

- Sterility : Use sterile buffers (e.g., PBS) for reconstitution in laminar flow hoods .

Advanced Research Questions

Q. How can isotopic labeling resolve controversies about this compound’s role in IDH-mutant cancers?

Conflicting reports on its oncogenic vs. tumor-suppressive effects arise from tissue-specific context. Isotopic tracing (e.g., ¹³C-glutamate) paired with flux analysis clarifies metabolic reprogramming. For example, in IDH1-mutant gliomas, 2-HG accumulation inhibits α-ketoglutarate-dependent dioxygenases, altering histone/DNA methylation. Combined metabolomics and epigenomic profiling (ChIP-seq) disentangle these effects .

Q. What experimental designs address discrepancies in enantiomer-specific effects of D- and L-2-Hydroxymethylglutarate?

D-2-HG is oncogenic in IDH mutants, while L-2-HG may regulate hypoxia responses. To differentiate enantiomers:

Q. What statistical frameworks are optimal for longitudinal this compound data analysis?

Mixed-effects models account for intra-subject variability in time-series data (e.g., tumor progression studies). For small sample sizes, Bayesian hierarchical models improve precision. Open-source tools (e.g., R lme4, Stan) enable reproducibility. Secondary datasets (e.g., TCGA) should be harmonized using meta-analysis protocols .

Q. How do researchers validate this compound’s role in primordial biochemical polymerization studies?

Simulated prebiotic conditions (e.g., thermal cycling, UV irradiation) test its ability to catalyze peptide bond formation. Techniques include:

- FT-IR Spectroscopy : Monitor carboxylate group reactivity.

- HPLC : Quantify polymer length distributions.

- Ab Initio Calculations : Predict thermodynamic feasibility of reactions .

Data Contradiction Analysis

Q. Why do studies report divergent this compound concentrations in IDH-wildtype cancers?

Discrepancies stem from:

- Sample Heterogeneity : Tumor vs. stromal cell ratios affect bulk measurements. Single-cell RNA-seq or spatial metabolomics (MALDI-IMS) resolves this.

- Pre-analytical Factors : Delayed sample freezing degrades 2-HG. Standardize SOPs with immediate snap-freezing in liquid N₂.

- Detection Limits : LC-MS vs. MRS sensitivity thresholds vary. Cross-validate with orthogonal methods .

Methodological Best Practices

- Synthesis : For lab-scale production, optimize γ-butyrolactone ring-opening reactions under basic conditions, monitored by ¹H NMR .

- Ethics : Non-clinical studies must adhere to institutional biosafety protocols (e.g., BSL-2 for cell lines) .

- Data Reporting : Follow STREGA guidelines for metabolomics, including MIAME-compliant metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.